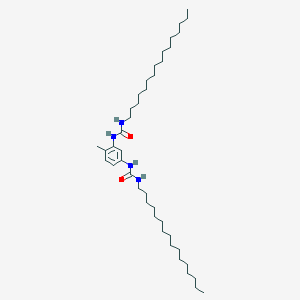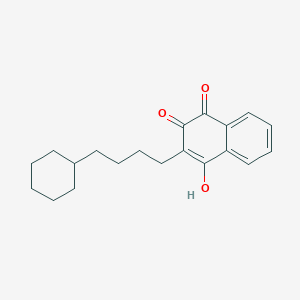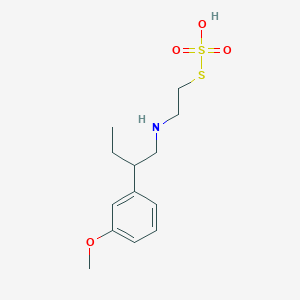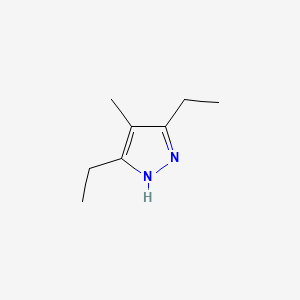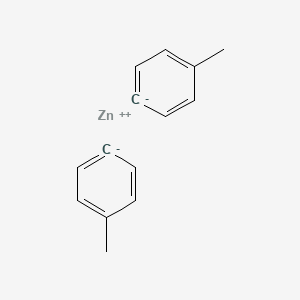
Cerium;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium and copper are both significant elements in the periodic table, with cerium being a rare-earth metal and copper being a transition metal. When combined, cerium and copper form a compound that exhibits unique properties and applications. Cerium is known for its high reactivity and strong oxidizing properties, while copper is renowned for its excellent electrical and thermal conductivity. The combination of these two elements results in a compound that is highly valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cerium and copper compounds can be achieved through various synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper organic frameworks. This process typically occurs at room temperature and involves the use of cerium and copper salts in an aqueous solution. The resulting bimetallic framework can then be subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain the desired cerium/copper compound .
Industrial Production Methods: In industrial settings, the production of cerium and copper compounds often involves the use of high-temperature reduction processes. For example, cerium oxide and copper oxide can be reduced together in a hydrogen atmosphere to form the cerium/copper compound. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium and copper compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state of cerium can vary between +3 and +4, while copper can exist in +1 and +2 oxidation states. These variable oxidation states allow for a wide range of redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cerium and copper compounds include hydrogen, oxygen, and ammonia. For instance, in the selective catalytic reduction of nitrogen oxides, cerium/copper compounds act as catalysts in the presence of ammonia, leading to the formation of nitrogen and water .
Major Products: The major products formed from the reactions of cerium and copper compounds depend on the specific reaction conditions. For example, the reduction of cerium oxide and copper oxide in a hydrogen atmosphere results in the formation of cerium/copper alloy and water .
Applications De Recherche Scientifique
Cerium and copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the selective catalytic reduction of nitrogen oxides. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential use in treating oxidative stress-related diseases . In industry, cerium and copper compounds are used in the production of advanced materials, such as high-performance alloys and coatings .
Mécanisme D'action
The mechanism of action of cerium and copper compounds is primarily based on their redox properties. Cerium can switch between +3 and +4 oxidation states, while copper can switch between +1 and +2 oxidation states. This ability to undergo redox cycling allows these compounds to act as effective catalysts in various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of oxygen and nitrogen species, which are crucial for catalytic processes .
Comparaison Avec Des Composés Similaires
Cerium and copper compounds can be compared with other similar compounds, such as cerium/aluminum and copper/zinc compounds. While cerium/aluminum compounds are known for their high thermal stability and use in high-temperature applications, copper/zinc compounds are widely used in galvanization and corrosion protection. The unique combination of cerium and copper provides a balance of redox activity and conductivity, making it particularly useful in catalytic and electronic applications .
List of Similar Compounds:- Cerium/aluminum compounds
- Copper/zinc compounds
- Cerium/iron compounds
- Copper/nickel compounds
Propriétés
Numéro CAS |
12157-57-2 |
|---|---|
Formule moléculaire |
CeCu6 |
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
cerium;copper |
InChI |
InChI=1S/Ce.6Cu |
Clé InChI |
IZLUNDVIKOMLOR-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


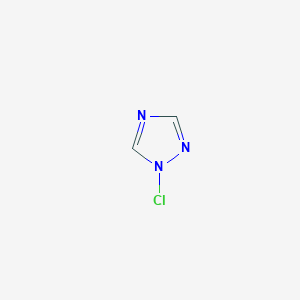
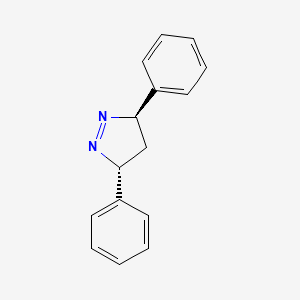

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
